3-bromo-2-chloro-5-(difluoromethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

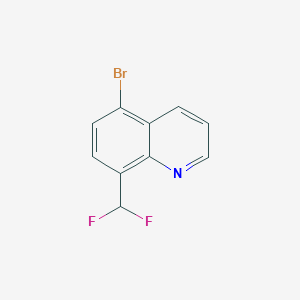

“3-bromo-2-chloro-5-(difluoromethyl)thiophene” is a chemical compound with the molecular formula C5H2BrClF2S . It is a derivative of thiophene, a heterocyclic compound that has gained increased interest in many fields of science and industry .

Synthesis Analysis

The synthesis of such compounds often involves halogen-substituted thiophenes as starting materials . A method known as the “halogen dance” reaction has been utilized for the preparation of iodothiophenes . This reaction involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates . The ease of migration of the halogen atom in halogen-substituted thiophenes in this reaction depends on its nature and increases in the series Cl < Br < I .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite complex. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Scientific Research Applications

3-bromo-2-chloro-5-(difluoromethyl)thiophene has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. It has also been used in the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. This compound has also been used in the synthesis of novel fluorescent dyes and sensors for biological applications.

Mechanism of Action

Target of Action

Thiophene derivatives have gained increased interest in many fields of science and industry, and they can be utilized for further synthesis of new molecular structures .

Mode of Action

It’s known that halogenated heteroaromatic compounds like this can undergo a “halogen dance” reaction, which involves treatment with lda leading to the formation of rearranged lithiated intermediates . This proves to be a versatile synthetic route toward substituted heterocycles .

Biochemical Pathways

The compound’s halogen dance reaction can lead to the formation of various functionalized thiophenes, which can serve as building blocks in numerous chemical transformations .

Result of Action

Its halogen dance reaction can lead to the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .

Action Environment

The halogen dance reaction it undergoes is known to be influenced by the nature of the halogen atom, with the ease of migration increasing in the series cl < br < i .

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2-chloro-5-(difluoromethyl)thiophene in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can easily decompose in the presence of light or heat. In addition, it is also not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research on 3-bromo-2-chloro-5-(difluoromethyl)thiophene. One potential direction is to explore its potential applications in drug delivery and tissue engineering. Another potential direction is to explore its potential use in the development of novel fluorescent dyes and sensors for biological applications. In addition, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Finally, further research is needed to explore its potential toxicity and other safety concerns.

Synthesis Methods

3-bromo-2-chloro-5-(difluoromethyl)thiophene can be synthesized through a variety of methods. One common method is the reaction of 2-chloro-5-methoxy-3-methylthiophene with bromine and a difluoromethyl group in the presence of a base. This reaction produces this compound as the final product. Another method involves the reaction of 2-chloro-5-methoxy-3-methylthiophene with bromine and a difluoromethyl group in the presence of a palladium catalyst. This reaction is performed under mild conditions and produces this compound as the final product.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(difluoromethyl)thiophene involves the introduction of bromine, chlorine, and difluoromethyl groups onto a thiophene ring.", "Starting Materials": [ "Thiophene", "Bromine", "Chlorine", "Difluoromethane", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Thiophene is treated with sodium hydride in dimethylformamide to form the sodium salt of thiophene.", "Bromine is added to the sodium salt of thiophene to form 3-bromo thiophene.", "3-bromo thiophene is treated with chlorine in the presence of acetic acid and sodium acetate to form 3-bromo-2-chloro thiophene.", "Difluoromethane is added to 3-bromo-2-chloro thiophene in the presence of sodium hydroxide and water to form 3-bromo-2-chloro-5-(difluoromethyl)thiophene." ] } | |

CAS RN |

2091608-75-0 |

Molecular Formula |

C5H2BrClF2S |

Molecular Weight |

247.5 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B6231714.png)